Antitumor agent-45

Breast Cancer c-Met Inhibition Antiproliferative Activity

Researchers requiring a potent c-Met inhibitor for hormone receptor-positive breast cancer models often face limited potency of standard agents. Antitumor agent-45 (Compound 21) addresses this with exceptional efficacy. - 86-fold greater potency than Foretinib in MCF-7 cells (IC50 = 0.11 µM). - Induces a unique dual arrest in G0/G1 and G2/M phases in A549 NSCLC cells. - Suitable for in vivo PK studies; supplied with recommended solubilization protocol (DMSO/PEG300/Tween 80).

Molecular Formula C28H17BrFN5O3
Molecular Weight 570.4 g/mol
Cat. No. B12403508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-45
Molecular FormulaC28H17BrFN5O3
Molecular Weight570.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CNC5=NC=C4)F)C6=CC=C(C=C6)Br
InChIInChI=1S/C28H17BrFN5O3/c29-16-3-6-18(7-4-16)35-15-21(25(36)20-2-1-11-33-27(20)35)28(37)34-17-5-8-24(22(30)14-17)38-23-10-13-32-26-19(23)9-12-31-26/h1-15H,(H,31,32)(H,34,37)
InChIKeyOKCVLHCOWSNRPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-45: c-Met Inhibitor Overview


Antitumor agent-45 (CAS 2581082-74-6), also designated as Compound 21, is a synthetic small molecule inhibitor of the c-Met receptor tyrosine kinase . The compound is characterized by a unique 1,8-naphthyridine-3-carboxamide scaffold (molecular weight: 570.37 g/mol, LogP: 5.3) that targets c-Met expression to modulate tumor cell growth . Its primary mechanism involves the induction of apoptosis and cell cycle arrest in the G0/G1 and G2/M phases, as demonstrated in non-small cell lung cancer (NSCLC) A549 cells .

c-Met kinase pathway inhibition studies – synthetic small molecule tool compound for c-Met receptor tyrosine kinase research
Apoptosis and cell cycle arrest assay context – reported induction of dual-phase (G0/G1 and G2/M) arrest in A549 NSCLC cells
Cell-model endpoint review – NSCLC A549 cell line reported as responsive model for mechanistic studies

Antitumor Agent-45: Why Substitution Fails


c-Met inhibitors constitute a broad class of compounds with vastly different selectivity profiles, pharmacokinetic properties, and, crucially, cell-line-specific antiproliferative activities. While many c-Met inhibitors demonstrate potent kinase inhibition, their cellular efficacy against specific cancer types can vary by orders of magnitude. For instance, the selectivity for c-Met over other kinases (e.g., ALK, VEGFR2) differs significantly between agents like Crizotinib and Foretinib, leading to distinct off-target effects and therapeutic windows [1]. Furthermore, as detailed in Section 3, the absolute IC50 values for inhibiting cell proliferation can differ by >100-fold between compounds, even within the same cell line. This heterogeneity precludes simple functional substitution and necessitates a data-driven selection of the most appropriate compound for a given experimental model [2]. Antitumor agent-45 occupies a specific niche within this landscape, defined by its unique combination of potency against MCF-7 breast cancer cells and its mechanism of cell cycle arrest, which is not a universal feature of all c-Met inhibitors .

Class Heterogeneity
c-Met inhibitor selectivity profiles and cell-line-specific activities differ widely; substitution may shift experimental outcomes.
Potency Variability
Anti-proliferative potency can differ by >100-fold between inhibitors within the same cell line; direct replacement requires model-specific validation.
Mechanism Mismatch
Not all c-Met inhibitors induce dual-phase cell cycle arrest; substitution may alter mechanistic interpretation in cell cycle studies.

Antitumor Agent-45: Key Differences from c-Met Inhibitors


Antiproliferative Potency in MCF-7 Cells

Antitumor agent-45 demonstrates exceptional potency against the MCF-7 breast cancer cell line (IC50 = 0.11 µM), which is a key model for hormone receptor-positive breast cancer. This potency is 86.1-fold greater than that of the clinically approved c-Met inhibitor Foretinib (IC50 = 9.47 µM) and 13.6-fold greater than Crizotinib (IC50 = 1.5 µM) in the same cell line, based on cross-study comparisons [1][2].

MCF-7 Potency
Reported
IC50 = 0.11 µM
vs. Foretinib 9.47 µM
vs. Crizotinib 1.5 µM
Supports breast cancer cell-model endpoint review
Cross-study comparison; confirm under standardized conditions
Breast Cancer c-Met Inhibition Antiproliferative Activity

Differential Potency Across Cell Lines

Antitumor agent-45 exhibits a distinct selectivity profile across a panel of cancer cell lines. It is most potent against MCF-7 (breast, IC50 = 0.11 µM), moderately potent against A549 (lung, IC50 = 1.06 µM), and least potent against HeLa (cervical, IC50 = 10.87 µM), representing a ~99-fold difference between its most and least sensitive cell lines . This contrasts with the profile of Cabozantinib, another multi-kinase c-Met inhibitor, which shows significantly higher IC50 values in the A549 cell line (37.3 µM) and a different sensitivity ranking [1].

Cell Line Selectivity
Context-dependent
MCF-7: 0.11 µM >> A549: 1.06 µM >> HeLa: 10.87 µM
vs. Cabozantinib (A549): 37.3 µM
Cell-line selectivity profile context for target model selection
Cross-study data; verify in intended cell panel
Lung Cancer Cervical Cancer Cell Panel Screening

Dual Cell Cycle Arrest and Apoptosis

Antitumor agent-45's mechanism of action includes a distinct dual effect on cell cycle progression, inducing arrest in both the G0/G1 and G2/M phases in A549 cells . This is a more complex phenotype than simple apoptosis induction. While other c-Met inhibitors like Crizotinib also induce apoptosis, this specific dual-phase cell cycle arrest profile is a class-level inference that distinguishes it from agents that primarily cause G1 arrest (e.g., some CDK inhibitors) or solely induce apoptosis [1].

Cell Cycle Arrest
Class-level inference
Dual-phase arrest: G0/G1 + G2/M in A549 cells
Reported mechanistic context; may differ from compounds that primarily induce apoptosis
Qualitative inference; direct comparator data not available
Cell Cycle Apoptosis Mechanism of Action

Physicochemical & Formulation Profile

Antitumor agent-45 has a high calculated LogP of 5.3, indicating significant lipophilicity and potentially low aqueous solubility . This property may necessitate specific formulation strategies for in vivo studies, such as the use of co-solvents like DMSO, PEG300, and Tween 80 . While many kinase inhibitors are lipophilic, this specific LogP value is a supporting parameter for researchers planning animal experiments and may differentiate it from more hydrophilic c-Met inhibitors like Foretinib (calculated LogP ~3.8) [1].

Lipophilicity
Supporting evidence
LogP = 5.3 (calculated)
vs. Foretinib ~3.8
High lipophilicity may require co-solvent formulation for in vivo studies
Calculated value; experimental solubility data recommended
Solubility Lipophilicity Formulation

Antitumor Agent-45: Research Applications


Breast Cancer MCF-7 Research

Based on its exceptional potency in MCF-7 breast cancer cells (IC50 = 0.11 µM), Antitumor agent-45 is ideally suited for in vitro and in vivo studies focused on hormone receptor-positive breast cancer. Its 86-fold greater potency compared to Foretinib in this model positions it as a superior chemical probe for investigating c-Met-dependent pathways in this specific cancer subtype, potentially requiring lower doses to achieve a biological effect.

NSCLC Model Development

With an IC50 of 1.06 µM in A549 NSCLC cells, Antitumor agent-45 is a viable candidate for lung cancer research, particularly in studies exploring c-Met inhibition in combination with other targeted therapies. Its potency in A549 cells is >35-fold greater than Cabozantinib (IC50 = 37.3 µM) [1], making it a more practical choice for researchers seeking to achieve robust target engagement in this cell line without excessive cytotoxicity.

Dual-Phase Cell Cycle Arrest Studies

The compound's unique ability to arrest A549 cells in both G0/G1 and G2/M phases makes it a valuable tool for researchers investigating the interplay between cell cycle regulation and apoptosis. This dual-arrest phenotype is not a universal feature of c-Met inhibitors, providing a distinct experimental handle for studying cell cycle checkpoint control in cancer.

Formulation & Pharmacokinetic Studies

Given its high lipophilicity (LogP = 5.3) and the need for specific solubilizing agents (e.g., DMSO/PEG300/Tween 80) , Antitumor agent-45 is an appropriate candidate for early-stage formulation development and pharmacokinetic profiling. It serves as a model compound for understanding the challenges and solutions associated with delivering highly lipophilic kinase inhibitors in vivo.

Application
Selection Property
Validation Focus
Breast cancer cell-model studies (MCF-7)
c-Met pathway response potency context
MCF-7 cell viability endpoint review
NSCLC cell-model studies (A549)
Cell-line selectivity profile
A549 proliferation endpoint review
Cell cycle arrest mechanism research
Dual-phase arrest phenotype (G0/G1 + G2/M)
Cell cycle checkpoint analysis
Lipophilic kinase inhibitor formulation research
High lipophilicity (LogP context)
Co-solvent formulation and PK profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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